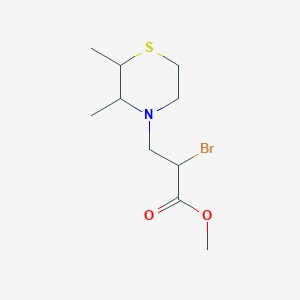
Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate is an organic compound that belongs to the class of esters It features a bromine atom, a methyl ester group, and a thiomorpholine ring with two methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate typically involves the reaction of 2,3-dimethylthiomorpholine with methyl 2-bromo-3-chloropropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the thiomorpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding alcohol.
科学的研究の応用
Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can participate in esterification and hydrolysis reactions. The thiomorpholine ring can undergo oxidation and reduction, affecting its chemical properties and reactivity.
類似化合物との比較
Similar Compounds
Methyl 2-bromo-2-methylpropanoate: Similar in structure but lacks the thiomorpholine ring.
Ethyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate: Similar but with an ethyl ester group instead of a methyl ester group.
Methyl 2-chloro-3-(2,3-dimethylthiomorpholin-4-yl)propanoate: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C10H18BrNO2S |
|---|---|
分子量 |
296.23 g/mol |
IUPAC名 |
methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate |
InChI |
InChI=1S/C10H18BrNO2S/c1-7-8(2)15-5-4-12(7)6-9(11)10(13)14-3/h7-9H,4-6H2,1-3H3 |
InChIキー |
KGOZRGYVAYDLAF-UHFFFAOYSA-N |
正規SMILES |
CC1C(SCCN1CC(C(=O)OC)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14773503.png)
![Iron, [2,9-bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-kappaN1,kappaN10]dichloro-, (T-4)-](/img/structure/B14773509.png)
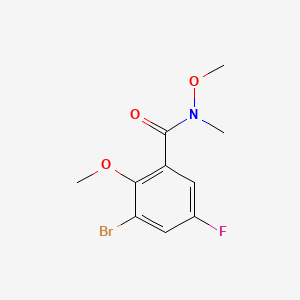
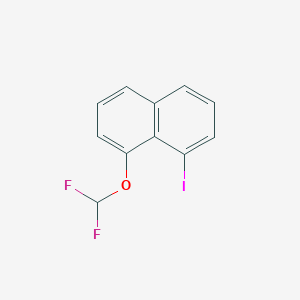
![3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B14773518.png)
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14773525.png)

![3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2'-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1'-binaphthalen]-2-yl)-1-isopropylurea](/img/structure/B14773535.png)
![tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14773542.png)
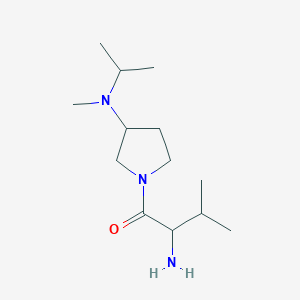
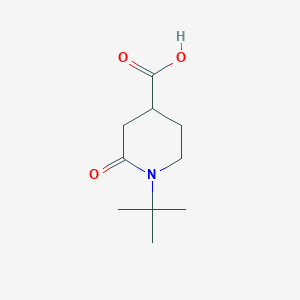
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14773565.png)
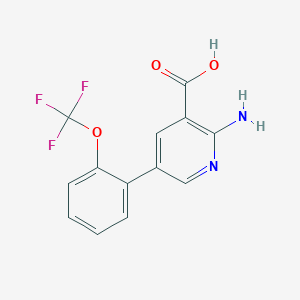
![Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate](/img/structure/B14773593.png)
